molecular formula C18H16N2O3 B4814991 N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide

Cat. No.: B4814991
M. Wt: 308.3 g/mol
InChI Key: LKNQCEONCAVYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide is an organic compound that belongs to the class of benzoxazinones. These compounds are known for their unique structural features, which include a benzene ring fused with an oxazine ring. The presence of the benzoxazinone moiety imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine. This reaction leads to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . The reaction conditions often require dry solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The benzoxazinone moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the benzoxazinone ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazinone oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. The benzoxazinone moiety can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propionamide
  • N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide

Uniqueness

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide is unique due to its specific substitution pattern on the benzoxazinone ring. This substitution affects its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-5-16(21)19-13-10-8-12(9-11-13)17-20-15-7-4-3-6-14(15)18(22)23-17/h3-4,6-11H,2,5H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNQCEONCAVYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide
Reactant of Route 3
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.